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molecular formula C7H7N3O4 B169476 Methyl 6-amino-5-nitropyridine-3-carboxylate CAS No. 104685-75-8

Methyl 6-amino-5-nitropyridine-3-carboxylate

Cat. No. B169476
M. Wt: 197.15 g/mol
InChI Key: DCFLDKSHKLPIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313137B1

Procedure details

6-Chloro-5-nitronicotinoyl chloride (22.0 g, 0.1 mol) was cooled to +5° C. Methanol was added dropwise during 30 min and the reaction mixture was stirred for 60 min. The temperature was not allowed to raise over +10° C. Ammonium hydroxide (25%, 400 ml) was added dropwise to the reaction mixture and the mixture was stirred at room temperature for 20 h. The product was filtered off, washed with water and dried to give 9.0 g (45.9%) of the title compound.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45.9%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.[OH-:14].[NH4+:15].[CH3:16]O>>[NH2:15][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([O:14][CH3:16])=[O:7])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1[N+](=O)[O-]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to raise over +10° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
NC1=NC=C(C(=O)OC)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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